molecular formula C6H4ClNO5S B6215139 2-chloro-6-nitrobenzene-1-sulfonic acid CAS No. 78846-31-8

2-chloro-6-nitrobenzene-1-sulfonic acid

Cat. No.: B6215139
CAS No.: 78846-31-8
M. Wt: 237.6
InChI Key:
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Description

2-chloro-6-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-6-nitrobenzene-1-sulfonic acid can be synthesized through a multi-step process involving the nitration and sulfonation of chlorobenzene. The typical synthetic route involves:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Fuming sulfuric acid.

    Reduction: Iron and hydrochloric acid.

    Nucleophilic Substitution: Sodium hydroxide or other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-6-nitrobenzene-1-sulfonic acid is primarily based on its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (nitro and sulfonic acid) makes the benzene ring less reactive towards electrophiles but more susceptible to nucleophilic attack. This property is exploited in various chemical synthesis processes to introduce functional groups into the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrobenzene-1-sulfonic acid
  • 2-chloro-5-nitrobenzene-1-sulfonic acid
  • 2-chloro-3-nitrobenzene-1-sulfonic acid

Uniqueness

2-chloro-6-nitrobenzene-1-sulfonic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The ortho positioning of the nitro and sulfonic acid groups relative to the chlorine atom provides distinct chemical properties compared to its isomers. This unique arrangement makes it particularly useful in certain chemical synthesis processes and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-nitrobenzene-1-sulfonic acid involves the chlorination of 2-nitrobenzene-1-sulfonic acid followed by nitration of the resulting product.", "Starting Materials": [ "2-nitrobenzene-1-sulfonic acid", "Chlorine gas", "Concentrated sulfuric acid", "Concentrated nitric acid" ], "Reaction": [ "Chlorination of 2-nitrobenzene-1-sulfonic acid using chlorine gas in the presence of concentrated sulfuric acid to yield 2-chloro-1-sulfonic acid", "Nitration of 2-chloro-1-sulfonic acid using concentrated nitric acid to yield 2-chloro-6-nitrobenzene-1-sulfonic acid" ] }

CAS No.

78846-31-8

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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